molecular formula C37H71N5O15S B1192313 Biotin-PEG12-hydrazide

Biotin-PEG12-hydrazide

Cat. No.: B1192313
M. Wt: 858.06
InChI Key: SALYVOZTJSDBLB-UEMWQVMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG12-hydrazide is a hydrazide-activated biotinylation reagent used to label glycoproteins, carbohydrate-containing compounds that have oxidizable sugars or aldehydes. Hydrazine moiety reacts with an aldehyde to form semi-permanent hydrazone bonds. The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule.

Scientific Research Applications

Biofunctionalization and Biomedical Applications

Biotin-PEG12-hydrazide has been utilized in biofunctionalization, particularly in the creation of fluorescent-magnetic-bifunctional nanospheres. These nanospheres, through covalent coupling with IgG, avidin, and biotin, can be used in a variety of biomedical applications, including the visual sorting and manipulation of apoptotic cells (Wang et al., 2005).

Bioconjugation for Polymer and Protein Recognition

Hydrazide-containing copolymers, such as poly(poly(ethylene glycol) methacrylate-co-methacryoyl hydrazide), have been used as reactive scaffolds for bioconjugations. This enables the preparation of polymers for protein recognition, with applications in areas like glucose recognition and biotinylated copolymer preparation (Wang et al., 2014).

Nonradioactive Hybridization Probes

A novel chemical method using biotin hydrazide introduces biotin into nucleic acids, creating non-isotopic hybridization probes. This method is significant for its simplicity and versatility, as it can also use other low- and high-molecular-weight hydrazides as reporter groups (Reisfeld et al., 1987).

Fluorescent Unnatural Streptavidin and Biotin Sensing

A molecular biosensing system for biotin detection combines fluorescent unnatural streptavidin with biotin-(AC5)2-hydrazide. This system can enhance fluorescence in a concentration-dependent manner, offering a novel approach for biotin sensing (Zhu & Shinohara, 2014).

Biotinylation of Antibodies via Sugar Moieties

The use of hydrazide derivatives of biotin, including biotin hydrazide, allows for specific biotinylation of sugar moieties in antibodies. This method is essential for avidin-biotin technology applications in detection, quantification, or purification systems (O'Shannessy, 1990).

Universal Biotin-PEG Gold Nanoparticle Probes

Biotin-PEG gold nanoparticle probes offer a universal construct for the simultaneous detection of protein and nucleic acid targets. These probes have implications in clinical diagnosis and disease management, enabling high-sensitivity assays for multiple classes of biomarkers (Scott et al., 2017).

Cleavable Biotin Tagging for Protein Carbonylation

A cleavable biotin tagging reagent has been developed to enrich and identify carbonylation sites in proteins. This approach is instrumental in proteomic analyses of protein carbonylation, offering a viable alternative to standard biotin hydrazide reagents (Coffey & Gronert, 2015).

Intracellular Drug Delivery Using Micelles

Biotin-conjugated polymers have been synthesized for intracellular drug carriers. These polymers, incorporating biotin as a cell-penetrating ligand, have been used in pH-sensitive drug delivery systems for cancer treatment (Lee et al., 2015).

"SMART" Drug Delivery Systems

Biotin-PEG and PEG-phosphatidylethanolamine have been used to develop targeted, pH-responsive nanocarriers for drug delivery. These systems have applications in targeting specific cells or organs and responding to environmental stimuli like pH changes in tumors (Sawant et al., 2006).

Direct Incorporation of Biotin into DNA

Biotin hydrazide has been used to label cytidine residues in DNA, a method valuable for biotinylating nucleic acids in a one-step transamination reaction. This approach has potential applications in genetic research and molecular biology (Wilchek et al., 1990).

Membrane Sialoglycolipids in Lymphocyte Stimulation

Biotin hydrazide was used to attach to aldehyde groups in oxidized gangliosides, showing that gangliosides might be involved in lymphocyte stimulation. This research contributes to our understanding of cellular communication and immune response (Spiegel & Wilchek, 1981).

Properties

Molecular Formula

C37H71N5O15S

Molecular Weight

858.06

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C37H71N5O15S/c38-42-35(44)5-7-46-9-11-48-13-15-50-17-19-52-21-23-54-25-27-56-29-30-57-28-26-55-24-22-53-20-18-51-16-14-49-12-10-47-8-6-39-34(43)4-2-1-3-33-36-32(31-58-33)40-37(45)41-36/h32-33,36H,1-31,38H2,(H,39,43)(H,42,44)(H2,40,41,45)/t32-,33-,36-/m0/s1

InChI Key

SALYVOZTJSDBLB-UEMWQVMZSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Biotin-PEG12-hydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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